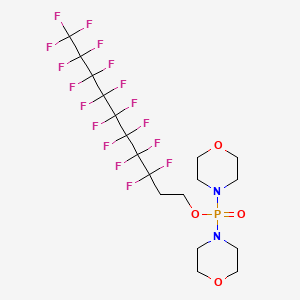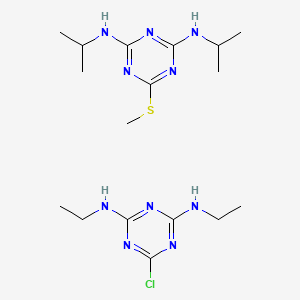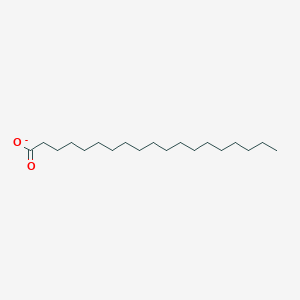
Nonadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nonadecanoate is a nineteen carbon straight-chain fatty acid anion. Major species at pH 7.3. It has a role as a fungal metabolite. It is a straight-chain saturated fatty acid anion and a fatty acid anion 19:0. It is a conjugate base of a nonadecanoic acid.
Applications De Recherche Scientifique
Crystal Structure Analysis Nonadecanoic acid has been studied for its crystal structure, showing a triclinic P1 form at room temperature, which contributes to our understanding of molecular structures and interactions (Gbabode et al., 2006).
Freezing and Ice Nucleation Studies Research on 1-nonadecanoic acid has provided insights into the freezing of water and aqueous NaCl droplets, helping in the understanding of ice nucleation processes (Knopf & Forrester, 2011).
Polymer Precursor Development Nonadecanoate derivatives, like dimethyl 1,19-nonadecanedioate, are produced for applications in polymer development, showcasing the versatility of natural oils in material science (Furst et al., 2012).
Biodiesel Research Methyl nonadecanoate is used in the quantification of ester content in biodiesel, aiding in the improvement of biodiesel quality control methods (Singh et al., 2013).
Study of Microencapsulated n-Alkanes Research on microencapsulated n-nonadecane explores its use in phase change materials for energy storage applications, contributing to advancements in sustainable energy technologies (Zhang et al., 2005).
Oxidation Studies in Organic Chemistry Nonadecanoic acid is a product of the oxidation of terminal alkenes by permanganate, providing insights into organic synthesis processes (Lee, Lamb, & Chang, 2003).
Biomass Burning Indicators Nonadecanoic acid is used to study emissions from cooking and biomass burning, helping in environmental monitoring and understanding atmospheric chemistry (Rushdi, bin Abas, & Didyk, 2003).
Surface Chemistry on Titanium Dioxide Studies of nonadecanoic acid adsorbate layers on TiO2 surfaces contribute to the understanding of surface chemistry, relevant in material sciences and nanotechnology (Kunze et al., 2012).
Hydrothermal Condensation Reactions Nonadecanoic acid undergoes hydrothermal pyrolysis, forming various compounds. This research aids in understanding chemical reactions under high-pressure and high-temperature conditions, relevant in geochemistry and astrobiology (Rushdi & Simoneit, 2004).
Lubricant Development Studies on triester derivatives of nonadecanoic acid focus on improving biolubricant properties, which is significant in the development of environmentally friendly lubricants (Salimon, Salih, & Yousif, 2012).
Propriétés
Nom du produit |
Nonadecanoate |
|---|---|
Formule moléculaire |
C19H37O2- |
Poids moléculaire |
297.5 g/mol |
Nom IUPAC |
nonadecanoate |
InChI |
InChI=1S/C19H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h2-18H2,1H3,(H,20,21)/p-1 |
Clé InChI |
ISYWECDDZWTKFF-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCCCCCCCC(=O)[O-] |
SMILES canonique |
CCCCCCCCCCCCCCCCCCC(=O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N'-(4-nitrophenyl)-9-oxo-3-bicyclo[3.3.1]nonanecarbohydrazide](/img/structure/B1228689.png)

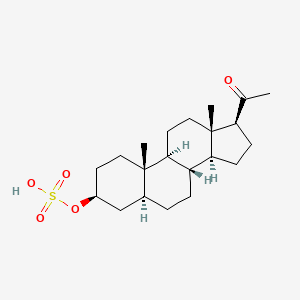


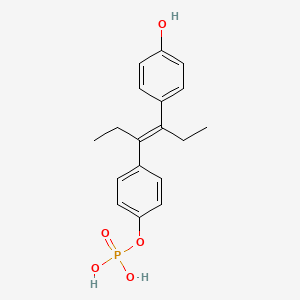

![(2S,3R,4S,5R,6S)-2-[[(6aR,10aR)-9-methyl-6a,10a-dihydro-6H-benzo[c]chromen-1-yl]oxy]-6-(1-hydroxy-1-methoxyethyl)-4-pentyloxane-3,4,5-triol](/img/structure/B1228702.png)
